

Application Notes and Protocols: Phenyl Nitrite in Organic Synthesis

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For Researchers, Scientists, and Drug Development Professionals

Introduction

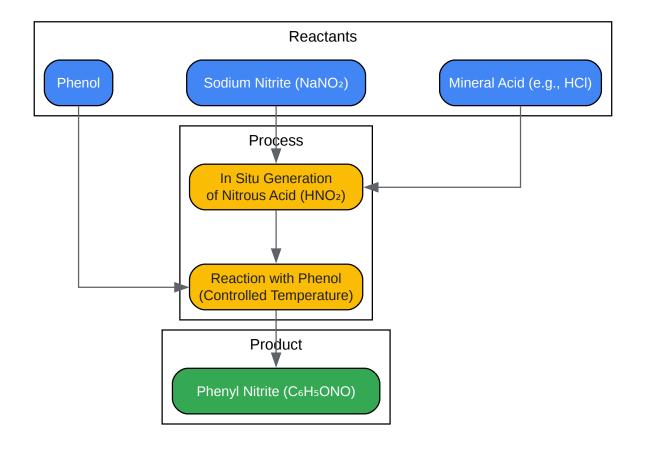
Phenyl nitrite (C₆H₅ONO) is an aryl nitrite ester that serves as a versatile reagent in organic synthesis. It functions primarily as a source of the nitrosonium ion (NO⁺) for diazotization and nitrosation reactions, and potentially as a precursor to the highly reactive phenyl radical (Ph•). Although effective, its application can be limited by its noted instability compared to more common reagents like alkyl nitrites (e.g., tert-butyl nitrite) or the in-situ generation of nitrous acid from sodium nitrite and acid.[1][2]

These notes provide an overview of the primary applications of **phenyl nitrite**, including detailed protocols and reaction mechanisms for its use in key organic transformations.

Synthesis of Phenyl Nitrite

Phenyl nitrite is typically prepared in situ through the reaction of phenol with nitrous acid, which is generated from sodium nitrite and a mineral acid.[1]





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Caption: General workflow for the synthesis of **phenyl nitrite**.

Application: Diazotization of Primary Aromatic Amines

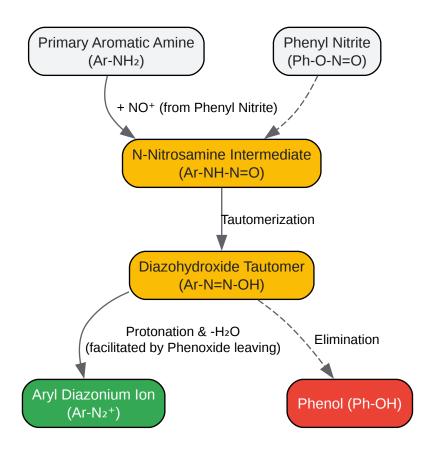
Phenyl nitrite is an effective reagent for the diazotization of primary aromatic amines, converting them into versatile diazonium salts. This reaction is typically carried out in an organic solvent, offering an alternative to the classical aqueous sodium nitrite/acid method.[3] The resulting diazonium salts are pivotal intermediates in the synthesis of a wide range of aromatic compounds through reactions like Sandmeyer, Schiemann, and azo coupling.[4][5]

General Reaction Mechanism

The process involves the electrophilic attack of the nitrosonium ion (NO+), generated from **phenyl nitrite**, on the nucleophilic amine. A series of proton transfers and elimination of phenol



ultimately yields the stable aryl diazonium ion.



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Caption: Mechanism of amine diazotization with phenyl nitrite.

Experimental Protocol: General Diazotization

This protocol describes a general method for diazotizing a primary aromatic amine using an aryl nitrite in an organic solvent.[3]

Materials:

- Primary aromatic amine (1.0 eq)
- **Phenyl nitrite** (1.1 1.5 eq)
- Anhydrous organic solvent (e.g., Acetonitrile, THF, Dichloromethane)
- Anhydrous acid (e.g., p-TsOH or gaseous HCl) (optional, for stabilization)



• Inert atmosphere apparatus (e.g., Schlenk line)

Procedure:

- Under an inert atmosphere (Nitrogen or Argon), dissolve the primary aromatic amine in the anhydrous organic solvent in a flame-dried flask.
- Cool the solution to 0-5 °C using an ice bath.
- Slowly add phenyl nitrite dropwise to the stirred solution over 15-30 minutes, ensuring the temperature remains below 5 °C.
- If required for stability, a solution of the anhydrous acid in the same solvent can be added concurrently or after the **phenyl nitrite** addition.
- Stir the reaction mixture at 0-5 °C for an additional 1-2 hours. Monitor the consumption of the starting amine by TLC.
- The resulting solution of the aryl diazonium salt is typically used immediately in the subsequent synthetic step without isolation due to its inherent instability.

Representative Diazotization Reactions

While specific yield data for **phenyl nitrite** is scarce, the following table summarizes typical diazotization-based transformations using other nitrite sources, which are expected to yield similar products.



Starting Amine	Reagent(s)	Subsequent Reaction	Product	Yield (%)	Reference
Aniline	t-BuONO, CuBr ₂	Sandmeyer Bromination	Bromobenze ne	75-85	
4-Nitroaniline	NaNO2, HCl/H2O; KI	Sandmeyer Iodination	1-lodo-4- nitrobenzene	~90	[5]
2- Chloroaniline	iso-Amyl nitrite, CH ₂ l ₂	Iodination	1-Chloro-2- iodobenzene	85	
Anthranilic acid	NaNO₂, HCl/H₂O	Intramolecula r cyclization	Benzyne (trapped)	-	[6]

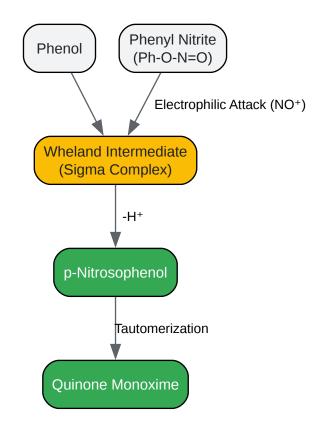
Application: Nitrosation Reactions

Phenyl nitrite serves as an effective electrophilic nitrosating agent for C-Nitrosation of electron-rich aromatic rings, such as phenols, and N-Nitrosation of secondary amines.[7][8]

C-Nitrosation of Phenols

The reaction of phenols with **phenyl nitrite** leads to the formation of C-nitrosophenols. The electrophilic nitrosonium species (NO⁺) attacks the activated aromatic ring, typically at the para position unless it is blocked.[9] The resulting nitrosophenols exist in equilibrium with their quinone monoxime tautomers.





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Caption: Mechanism for the C-nitrosation of phenol.

Experimental Protocol: C-Nitrosation of Phenol

Materials:

- Phenol (1.0 eq)
- Phenyl nitrite (1.2 eq)
- Solvent (e.g., Ethanol, Acetic Acid)
- Ice bath

Procedure:

- Dissolve the phenol in the chosen solvent in a round-bottom flask.
- Cool the solution to 0-5 °C in an ice bath with stirring.



- Add **phenyl nitrite** dropwise to the cold solution. A color change is typically observed.
- Allow the reaction to stir at low temperature for 1-3 hours.
- Monitor the reaction by TLC. Upon completion, the reaction can be quenched by pouring it into cold water.
- The product, often a colored solid, can be isolated by filtration, washed with cold water, and purified by recrystallization.

Substrate Reactivity in Phenolic Nitrosation

The rate and feasibility of C-nitrosation are highly dependent on the electronic and steric properties of the phenol substrate.

Phenolic Substrate	Activating/Deactiva ting Effect	Expected Reactivity	Reference
Phenol	Baseline	Moderate	[9]
p-Cresol	Activating (hyperconjugation)	High	[9]
2,6-Dimethylphenol	Activating (electronic), Steric hindrance at ortho	Moderate (para-attack favored)	[9]
o-Chlorophenol	Deactivating (inductive)	Low	[9]

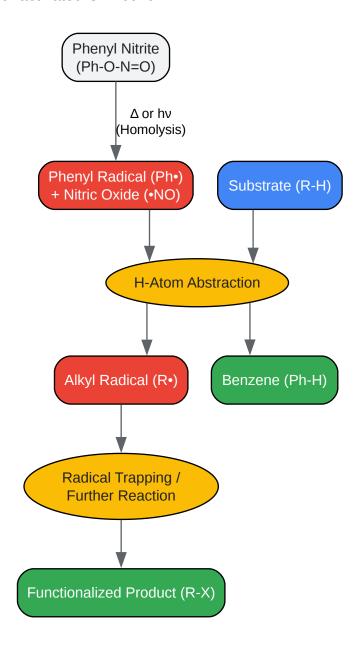
Application: Phenyl Radical Generation

Homolytic cleavage of the relatively weak O–N bond in **phenyl nitrite** can generate a phenyl radical (Ph•) and a nitric oxide radical (•NO). While less common than other methods, this provides a potential pathway for initiating radical reactions. Phenyl radicals are highly reactive intermediates capable of hydrogen atom abstraction and addition to unsaturated systems, making them useful for C-H functionalization.[10][11]



Conceptual Workflow for Radical C-H Functionalization

This workflow outlines a prospective application of **phenyl nitrite** as a radical initiator for the functionalization of an unactivated C-H bond.



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Caption: Conceptual pathway for C-H functionalization via phenyl radicals.

Prospective Experimental Protocol: Radical C-H Functionalization



Disclaimer: This is a conceptual protocol as specific literature examples using **phenyl nitrite** for this purpose are not well-documented. The setup is based on standard procedures for radical reactions.

Materials:

- Substrate with target C-H bond (1.0 eq)
- **Phenyl nitrite** (1.5-2.0 eq, as initiator)
- Radical trap or reaction partner (e.g., I2, CCI4, electron-deficient alkene)
- Anhydrous, non-reactive solvent (e.g., Benzene, Carbon Tetrachloride)
- Heat source (oil bath) or UV lamp (photolysis)

Procedure:

- In a flask equipped with a condenser, dissolve the substrate and the radical trapping agent in the anhydrous solvent.
- Degas the solution by bubbling an inert gas (Argon or Nitrogen) through it for 20-30 minutes to remove oxygen, which can quench radical reactions.
- Under a positive pressure of inert gas, add the **phenyl nitrite** to the reaction mixture.
- Heat the mixture to reflux (for thermal initiation) or irradiate with a UV lamp (for photochemical initiation) for several hours.
- Monitor the reaction for the formation of product and consumption of the starting material using GC-MS or TLC.
- Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
- Purify the crude product using column chromatography to isolate the functionalized compound.



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